

# An In-depth Technical Guide to 5-Iodoindole: Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-Iodoindoline*

Cat. No.: B038618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Iodoindole. It is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

## Chemical Structure and Properties

5-Iodoindole is a halogenated derivative of indole, a bicyclic aromatic heterocycle. The presence of the iodine atom at the 5-position of the indole ring significantly influences its chemical reactivity and biological activity, making it a versatile building block in organic synthesis.

## Chemical Identifiers

| Identifier        | Value                                           |
|-------------------|-------------------------------------------------|
| IUPAC Name        | 5-iodo-1H-indole[1]                             |
| CAS Number        | 16066-91-4[1][2]                                |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> IN[1][2]          |
| SMILES            | C1=CC2=C(C=CN2)C=C1I[1]                         |
| InChI             | 1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H[2] |
| InChIKey          | TVQLYTUWUQMGMP-UHFFFAOYSA-N[2]                  |

## Physicochemical Properties

| Property         | Value                                                                                                              |
|------------------|--------------------------------------------------------------------------------------------------------------------|
| Molecular Weight | 243.04 g/mol [1][2]                                                                                                |
| Appearance       | White to pale brown solid or crystalline powder.                                                                   |
| Melting Point    | 101-104 °C (literature)[2]                                                                                         |
| Boiling Point    | 341.7 ± 15.0 °C (Predicted)                                                                                        |
| Density          | 1.960 ± 0.06 g/cm <sup>3</sup> (Predicted)                                                                         |
| pKa              | 16.14 ± 0.30 (Predicted)                                                                                           |
| Solubility       | Soluble in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform; slightly soluble in water.[3] |

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5-iodoindole. While a dedicated spectrum for the unsubstituted 5-iodoindole is not readily available in the cited literature, data from closely related C3-substituted derivatives, such as 1-(5-iodo-1H-indol-3-yl)ethan-1-one, provides valuable insights into the expected spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of a 5-iodoindole derivative is expected to show characteristic signals for the indole ring protons. The electron-withdrawing nature of the iodine atom will influence the chemical shifts of the aromatic protons. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one in DMSO-d<sub>6</sub>, the following approximate shifts can be expected for the parent 5-iodoindole: a broad singlet for the N-H proton in the downfield region (around 11-12 ppm), and distinct signals for the protons on the pyrrole and benzene rings in the aromatic region (around 6.5-8.5 ppm).[4]

<sup>13</sup>C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the 5-iodoindole ring. The carbon atom directly attached to the iodine (C5) will be significantly influenced. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one, the C5 signal is expected around 86 ppm.[4] Other aromatic carbons will appear in the range of 114-136 ppm.[4]

---

### Spectroscopic Data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one (as a reference)

---

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

$\delta$  12.08 (s, 1H), 8.52 (d,  $J$  = 1.6 Hz, 1H), 8.31 (s, 1H), 7.48 (dd,  $J$  = 8.5, 1.7 Hz, 1H), 7.33 (d,  $J$  = 8.5 Hz, 1H), 2.44 (s, 3H)[4]

<sup>13</sup>C NMR (101 MHz, DMSO-d<sub>6</sub>)

$\delta$  192.8, 135.8, 135.1, 130.8, 129.7, 127.8, 116.0, 114.6, 86.2, 27.2[4]

---

## Infrared (IR) Spectroscopy

The IR spectrum of 5-iodoindole is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations.

Expected IR Absorption Bands for 5-Iodoindole

| Vibration            | Approximate Wavenumber (cm <sup>-1</sup> )        |
|----------------------|---------------------------------------------------|
| N-H Stretch          | 3400 (broad) <a href="#">[5]</a>                  |
| Aromatic C-H Stretch | 3100-3000 <a href="#">[6]</a>                     |
| Aromatic C=C Stretch | 1600-1450 <a href="#">[5]</a> <a href="#">[6]</a> |
| C-H Bending          | 1350-1000 and below 1000 <a href="#">[5]</a>      |

Note: The IR data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one shows peaks at 3285 (N-H), 1681 (C=O), 1532, 1427 (aromatic C=C) cm<sup>-1</sup>.[\[4\]](#)

## UV-Vis Spectroscopy

The UV-Vis absorption spectrum of indole in the gas phase shows a maximum absorption ( $\lambda_{\text{max}}$ ) around 270 nm.[\[7\]](#) The introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum.

## Synthesis and Purification

5-Iodoindole can be synthesized through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

## Synthesis from 5-Bromoindole

A common and efficient method for the synthesis of 5-Iodoindole is the halogen exchange reaction starting from 5-bromoindole.

Experimental Protocol: Synthesis of 5-Iodoindole from 5-Bromoindole

- Reaction Setup: To a Schlenk tube, add CuI (0.05 mmol), 5-bromoindole (1.0 mmol), and NaI (2.0 mmol).
- Inert Atmosphere: Evacuate the tube and backfill with argon three times.

- **Addition of Reagents:** Under argon, add N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol) and dioxane (1.0 mL).
- **Reaction:** Seal the Schlenk tube and stir the reaction mixture in an oil bath at 110°C for 22-23 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with a 30% ammonia solution (5 mL) and pour into water (20 mL).
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 15 mL).
- **Drying and Concentration:** Combine the organic phases, dry over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to yield 5-iodoindole.

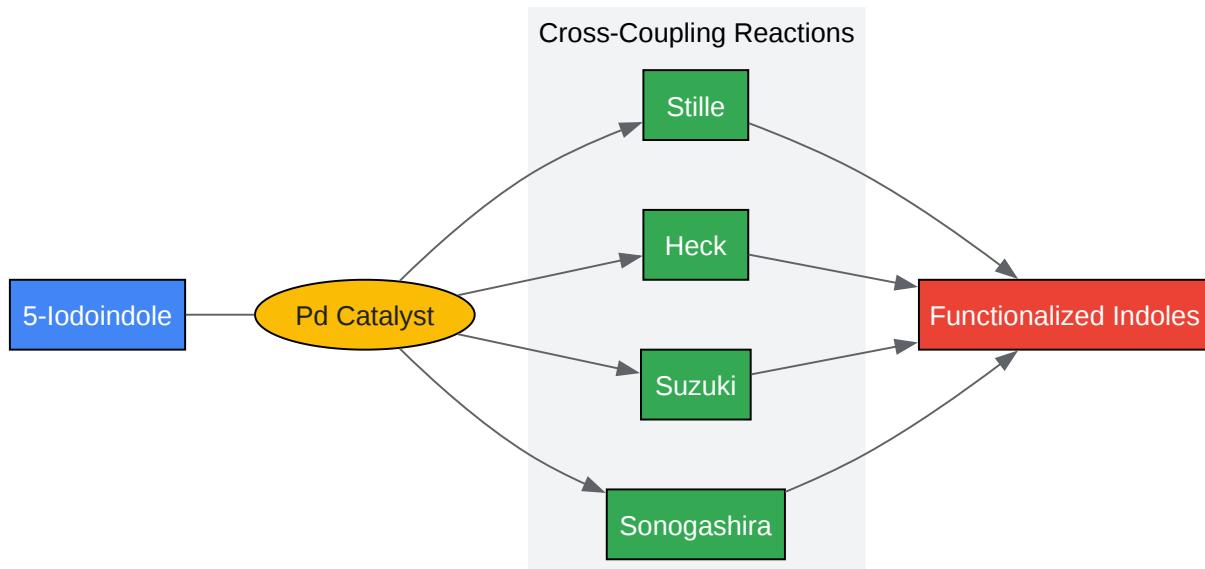
## Purification by Silica Gel Column Chromatography

Purification of the crude 5-iodoindole is typically achieved by silica gel column chromatography.

### Experimental Protocol: Purification of 5-Iodoindole

- **Column Preparation:** Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- **Sample Loading:** Dissolve the crude 5-iodoindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a solvent system of appropriate polarity. A mixture of ethyl acetate and petroleum ether (e.g., 1:3 to 1:2 v/v) has been shown to be effective for eluting 5-iodoindole derivatives.<sup>[8]</sup>
- **Fraction Collection:** Collect the eluting fractions and monitor the separation using thin-layer chromatography (TLC).
- **Isolation:** Combine the fractions containing the pure 5-iodoindole and remove the solvent under reduced pressure to obtain the purified product.

## Reactivity and Applications


The iodine atom at the C5 position makes 5-iodoindole a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This reactivity is extensively utilized in the synthesis of complex molecules with potential biological activity.

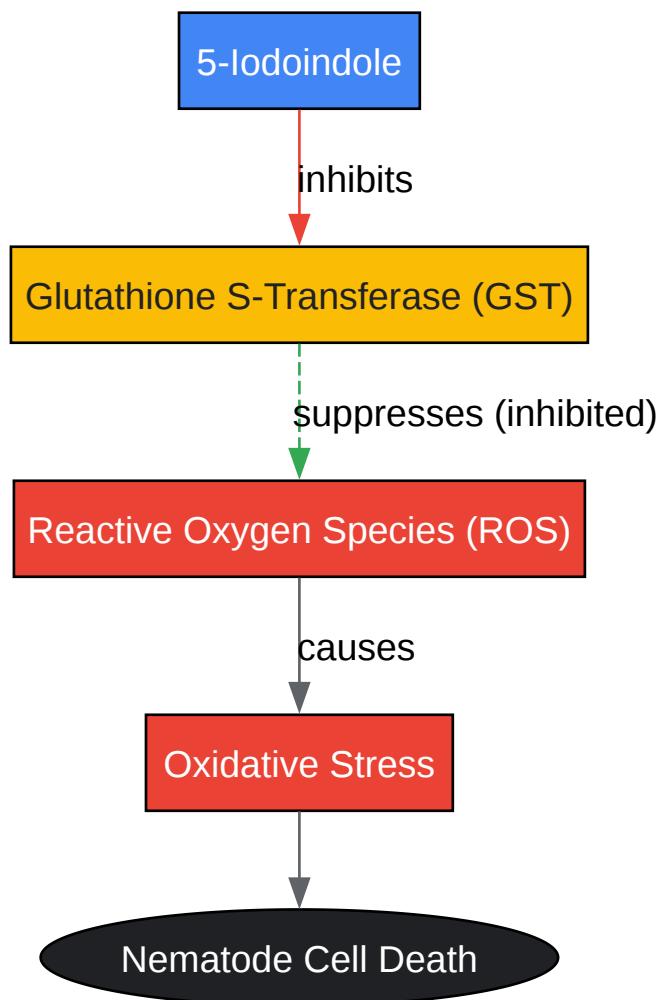
## Cross-Coupling Reactions

5-Iodoindole is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:

- Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynylindoles.[\[9\]](#)
- Suzuki Coupling: Reaction with boronic acids to form 5-arylindoles.
- Heck Coupling: Reaction with alkenes.[\[9\]](#)
- Stille Coupling: Reaction with organostannanes.

These reactions are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical intermediates and natural product analogues.




[Click to download full resolution via product page](#)

Caption: Cross-coupling reactions of 5-Iodoindole.

## Applications in Drug Discovery and Agrochemicals

5-Iodoindole and its derivatives have demonstrated a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.

- Nematicidal Activity: 5-Iodoindole has been shown to be effective against root-knot nematodes.<sup>[4][10]</sup> Its mechanism of action involves the generation of reactive oxygen species (ROS) through the antagonism of glutathione S-transferase (GST).<sup>[4][10]</sup>



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodoindole: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038618#5-iodoindole-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)